molecular formula C28H28F2N2O2 B10836706 1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide

1-benzyl-N-(3,4-difluorobenzyl)-6-ethoxy-2-isopropyl-1H-indole-3-carboxamide

Katalognummer B10836706
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: HYKLZEZGHJEJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “US8524917, 10” involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core heterocyclic structure.

    Functional group modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. These steps often require specific reagents and catalysts to achieve the desired modifications.

Industrial Production Methods

Industrial production of “US8524917, 10” follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

“US8524917, 10” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

The reactions typically involve:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts, including palladium on carbon or platinum, are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of “US8524917, 10” with modified functional groups, enhancing or altering its biological activity .

Wissenschaftliche Forschungsanwendungen

“US8524917, 10” has a wide range of scientific research applications, including:

Wirkmechanismus

The compound exerts its effects by interacting with sphingosine-1-phosphate receptor 3. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses, including cell proliferation and apoptosis suppression. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

“US8524917, 10” stands out due to its specific structural features and high affinity for sphingosine-1-phosphate receptor 3. Its unique combination of functional groups and core structure contributes to its distinct biological activity and potential therapeutic applications .

Eigenschaften

Molekularformel

C28H28F2N2O2

Molekulargewicht

462.5 g/mol

IUPAC-Name

1-benzyl-N-[(3,4-difluorophenyl)methyl]-6-ethoxy-2-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C28H28F2N2O2/c1-4-34-21-11-12-22-25(15-21)32(17-19-8-6-5-7-9-19)27(18(2)3)26(22)28(33)31-16-20-10-13-23(29)24(30)14-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,33)

InChI-Schlüssel

HYKLZEZGHJEJET-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(C)C)C(=O)NCC4=CC(=C(C=C4)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.